Batimastat (MMP Inhibitor)
Batimastat (MMP Inhibitor)
Batimastat (BB-94) is a potent, broad spectrum matrix metalloprotease (MMPs) inhibitor with IC50s of 3/4/20/6/4 nM for MMP-1/2/3/7/9 respectively.IC50 Value: 3 nM (MMP-1); 4 nM (MMP-2); 20 nM (MMP-3); 6 nM (MMP-7); 4 nM (MMP-9) [1]Target: MMP1/2/3/7/9in vitro: Batimastat (BB-94) is a potent, broad spectrum matrix metalloprotease (MMP) inhibitor for MMP-1, MMP-2, MMP-9, MMP-7 and MMP-3 with IC50 of 3 nM, 4 nM, 4 nM, 6 nM and 20 nM, respectively [1]. Batimastat exhibits an unexpected binding geometry, with the thiophene ring deeply inserted into the primary specificity site [2].in vivo: Batimastat (30 mg/kg) or vehicle alone was administered by intraperitoneal injection 24 h and 1 h before saline or bleomycin instillation, and then daily at the same dosage until the end of the study. Fifteen days after bleomycin administration, BAL was performed and the lung was removed. Treatment of mice with batimastat significantly reduced bleomycin-induced lung fibrosis, as shown in the lung by histopathological examination and by a decrease in hydroxyproline levels [3]. Treatment with batimastat (60 mg/kg i.p. every other day, for a total of eight injections) concomitantly with cisplatin (4 mg/kg i.v., every 7 days for a total of three injections) completely prevented growth and spread of both xenografts, and all animals were alive and healthy on day 200 [4]. Mice were treated with 50 mg/kg batimastat i.p. Tumor volume measurements showed a statistically significant decrease in tumor size between batimastat-treated and control animals [5].Toxicity: The treatment was well tolerated. Toxic effects included low-grade fever for 24-48 h (6 of 18 patients, 33%) and reversible asymptomatic elevation of liver enzymes (8 patients, 44%). Toxicity seemed unrelated to BB-94 dose or plasma levels. Sixteen patients evaluable for response required significantly fewer pleural aspirations in the 3 months after BB-94 compared with the 3 months before [6].Clinical trial: Marimastat or No Further Therapy in Treating Women With Metastatic Breast Cancer That Is Responding or Stable Following Chemotherapy. Phase 3
Brand Name:
Vulcanchem
CAS No.:
130370-60-4
VCID:
VC0002465
InChI:
InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1
SMILES:
CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC
Molecular Formula:
C₂₃H₃₁N₃O₄S₂
Molecular Weight:
477.6 g/mol
Batimastat (MMP Inhibitor)
CAS No.: 130370-60-4
Inhibitors
VCID: VC0002465
Molecular Formula: C₂₃H₃₁N₃O₄S₂
Molecular Weight: 477.6 g/mol
CAS No. | 130370-60-4 |
---|---|
Product Name | Batimastat (MMP Inhibitor) |
Molecular Formula | C₂₃H₃₁N₃O₄S₂ |
Molecular Weight | 477.6 g/mol |
IUPAC Name | (2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide |
Standard InChI | InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1 |
Standard InChIKey | XFILPEOLDIKJHX-QYZOEREBSA-N |
Isomeric SMILES | CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC |
SMILES | CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
Canonical SMILES | CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC |
Appearance | Assay:≥98%A crystalline solid |
Description | Batimastat (BB-94) is a potent, broad spectrum matrix metalloprotease (MMPs) inhibitor with IC50s of 3/4/20/6/4 nM for MMP-1/2/3/7/9 respectively.IC50 Value: 3 nM (MMP-1); 4 nM (MMP-2); 20 nM (MMP-3); 6 nM (MMP-7); 4 nM (MMP-9) [1]Target: MMP1/2/3/7/9in vitro: Batimastat (BB-94) is a potent, broad spectrum matrix metalloprotease (MMP) inhibitor for MMP-1, MMP-2, MMP-9, MMP-7 and MMP-3 with IC50 of 3 nM, 4 nM, 4 nM, 6 nM and 20 nM, respectively [1]. Batimastat exhibits an unexpected binding geometry, with the thiophene ring deeply inserted into the primary specificity site [2].in vivo: Batimastat (30 mg/kg) or vehicle alone was administered by intraperitoneal injection 24 h and 1 h before saline or bleomycin instillation, and then daily at the same dosage until the end of the study. Fifteen days after bleomycin administration, BAL was performed and the lung was removed. Treatment of mice with batimastat significantly reduced bleomycin-induced lung fibrosis, as shown in the lung by histopathological examination and by a decrease in hydroxyproline levels [3]. Treatment with batimastat (60 mg/kg i.p. every other day, for a total of eight injections) concomitantly with cisplatin (4 mg/kg i.v., every 7 days for a total of three injections) completely prevented growth and spread of both xenografts, and all animals were alive and healthy on day 200 [4]. Mice were treated with 50 mg/kg batimastat i.p. Tumor volume measurements showed a statistically significant decrease in tumor size between batimastat-treated and control animals [5].Toxicity: The treatment was well tolerated. Toxic effects included low-grade fever for 24-48 h (6 of 18 patients, 33%) and reversible asymptomatic elevation of liver enzymes (8 patients, 44%). Toxicity seemed unrelated to BB-94 dose or plasma levels. Sixteen patients evaluable for response required significantly fewer pleural aspirations in the 3 months after BB-94 compared with the 3 months before [6].Clinical trial: Marimastat or No Further Therapy in Treating Women With Metastatic Breast Cancer That Is Responding or Stable Following Chemotherapy. Phase 3 |
Synonyms | (4-(N-hydroxyamino)-2-isobutyl-3-(thiophen-2-ylthiomethyl)succinyl)phenylalanine-N-methylamide batimastat BB 94 BB-94 BB94 cpd |
Reference | [1]. Chirivi RG, et al. Inhibition of the metastatic spread and growth of B16-BL6 murine melanoma by a synthetic matrix metalloproteinase inhibitor. Int J Cancer. 1994 Aug 1;58(3):460-4. [2]. Botos I, et al. Batimastat, a potent matrix mealloproteinase inhibitor, exhibits an unexpected mode of binding. Proc Natl Acad Sci U S A. 1996 Apr 2;93(7):2749-54. [3]. Corbel M, et al. Inhibition of bleomycin-induced pulmonary fibrosis in mice by the matrix metalloproteinase inhibitor batimastat. J Pathol. 2001 Apr;193(4):538-45. [4]. Giavazzi R, et al. Batimastat, a synthetic inhibitor of matrix metalloproteinases, potentiates the antitumor activity of cisplatin in ovarian carcinoma xenografts. Clin Cancer Res. 1998 Apr;4(4):985-92. [5]. Low JA, et al. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice. Clin Cancer Res. 1996 Jul;2(7):1207-14. [6]. Macaulay VM, et al. Phase I study of intrapleural batimastat (BB-94), a matrix metalloproteinase inhibitor, in the treatment of malignant pleural effusions. Clin Cancer Res. 1999 Mar;5(3):513-20. |
PubChem Compound | 5362422 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume